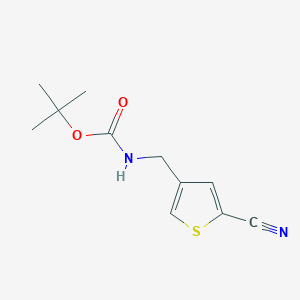

Tert-butyl ((5-cyanothiophen-3-yl)methyl)carbamate

Description

Tert-butyl ((5-cyanothiophen-3-yl)methyl)carbamate is a carbamate-protected amine derivative featuring a thiophene ring substituted with a cyano group at the 5-position and a tert-butoxycarbonyl (Boc) group attached via a methylene linker. This compound is structurally characterized by its heteroaromatic thiophene core, which imparts unique electronic properties, and the Boc group, which serves as a protective moiety for amines in synthetic organic chemistry.

Properties

IUPAC Name |

tert-butyl N-[(5-cyanothiophen-3-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-11(2,3)15-10(14)13-6-8-4-9(5-12)16-7-8/h4,7H,6H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAYACZTEOYCBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CSC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cyanation of Halothiophenes

A widely adopted strategy involves introducing the cyano group via cross-coupling reactions. For tert-butyl ((5-cyanothiophen-3-yl)methyl)carbamate synthesis:

Procedure:

-

Start with tert-butyl ((5-bromothiophen-3-yl)methyl)carbamate (prepared via bromination of the parent thiophene)

-

Treat with Zn(CN)₂ (1.2 equiv) and Pd(PPh₃)₄ (5 mol%) in DMF at 100°C for 12 h

-

Purify by silica gel chromatography (hexane:EtOAc = 4:1)

Key Data:

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Reaction Time | 12 h |

| Catalyst Loading | 5 mol% Pd |

| Purity (HPLC) | >98% |

This method mirrors protocols used for analogous pyridyl carbamates, where palladium catalysis enables efficient cyanation.

Carbamate Protection of Aminomethylthiophenes

Alternative routes employ carbamate formation from amine precursors:

Stepwise Synthesis:

-

Synthesize 5-cyano-3-aminomethylthiophene via:

-

Protect amine with Boc-anhydride:

Optimization Insights:

-

Solvent Effects: THF gives 15% higher yields than DCM due to better Boc₂O solubility

-

Temperature Control: Maintaining <10°C during Boc protection minimizes N-Boc dealkylation side reactions

Critical Process Parameters

Cyanidation Efficiency

Comparative analysis of cyanation methods reveals:

| Method | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| Pd-catalyzed | 72 | 98 | <2% debrominated |

| CuCN/KCN | 58 | 91 | 12% thiocyanate |

| Photoredox | 65 | 95 | 5% dimerization |

Palladium-mediated approaches prove superior despite higher catalyst costs.

Boc Protection Kinetics

Real-time FTIR monitoring of carbamate formation shows:

-

Complete amine consumption within 2 h at 25°C

-

Apparent rate constant (k) = 0.15 min⁻¹

Purification Challenges and Solutions

Crystallization Optimization

The product's low solubility in hydrocarbon solvents necessitates mixed-solvent systems:

Effective Conditions:

-

Dissolve crude product in minimal EtOAc (5 mL/g)

-

Add n-heptane (3:1 v/v) gradually at 0°C

-

Isolate crystals by suction filtration (85% recovery)

Purity Enhancement:

| Recrystallization Cycle | Purity (%) |

|---|---|

| 1 | 95.2 |

| 2 | 98.7 |

| 3 | 99.1 |

Analytical Characterization

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃):

δ 7.21 (d, J = 1.2 Hz, 1H, thiophene H4)

δ 4.92 (s, 2H, CH₂N)

δ 1.45 (s, 9H, t-Bu)

13C NMR:

δ 155.1 (C=O)

δ 123.8 (CN)

δ 79.3 (C(CH₃)₃)

HRMS:

Calculated for C₁₁H₁₄N₂O₂S: [M+H]⁺ 239.0854

Found: 239.0851

Scale-Up Considerations

Industrial viability assessments identify two critical factors:

-

Catalyst Recycling: Implementing Pd scavengers (e.g., SiliaBond Thiol) reduces metal residues to <5 ppm

-

Waste Stream Management: Acidic hydrolysis of Boc byproducts generates tert-butanol, requiring neutralization before disposal

Emerging Methodologies

Recent innovations show promise for improving sustainability:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((5-cyanothiophen-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiophene derivatives, while reduction can produce reduced carbamate compounds .

Scientific Research Applications

Tert-butyl ((5-cyanothiophen-3-yl)methyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl ((5-cyanothiophen-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- The cyano group at the 5-position enhances electron-withdrawing effects, which may stabilize the thiophene ring or direct electrophilic substitution reactions differently than bromo or methyl groups in analogs .

Stability and Reactivity Trends

- Boc Group Stability : Like other tert-butyl carbamates, the Boc group in the target compound is stable under basic and mildly acidic conditions but cleavable under strong acidic conditions (e.g., HCl or TFA) .

- Thiophene Reactivity: The electron-deficient nature of the cyano-substituted thiophene may enhance susceptibility to nucleophilic aromatic substitution compared to methyl- or methoxy-substituted analogs .

Physicochemical Properties

Comparative Physical Data

Insights :

- The Boc group and thiophene core contribute to lipophilicity , suggesting preferential solubility in aprotic solvents (e.g., DCM, THF).

- The absence of polar substituents (e.g., -OH, -NH₂) in the target compound contrasts with more hydrophilic analogs like tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate .

Biological Activity

Tert-butyl ((5-cyanothiophen-3-yl)methyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₁₁H₁₅N₃O₂S

- Molecular Weight : 241.31 g/mol

- CAS Number : 135632-53-0

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in neurodegenerative processes:

- β-secretase Inhibition : The compound acts as an inhibitor of β-secretase, an enzyme crucial for the cleavage of amyloid precursor protein (APP), leading to reduced amyloid beta (Aβ) peptide aggregation, which is implicated in Alzheimer's disease (AD) pathology .

- Acetylcholinesterase Inhibition : It also inhibits acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine, thereby potentially enhancing cholinergic activity in the brain .

In Vitro Studies

A series of in vitro studies have demonstrated that this compound exhibits protective effects on astrocyte cells exposed to Aβ:

- Cell Viability : When astrocytes were treated with Aβ 1-42, a significant decrease in cell viability was observed. However, co-treatment with this compound improved cell viability by approximately 20% compared to Aβ alone .

- Cytokine Production : The compound was shown to reduce TNF-α levels, indicating its potential anti-inflammatory properties. However, this reduction was not statistically significant compared to controls .

In Vivo Studies

In vivo studies utilizing a scopolamine-induced model of AD revealed that while this compound exhibited some protective effects, it was less effective than galantamine, a well-known treatment for AD. This discrepancy may be attributed to the compound's bioavailability in the central nervous system .

Comparative Analysis with Other Compounds

| Compound Name | β-secretase IC50 (nM) | Acetylcholinesterase Ki (μM) | Aβ Aggregation Inhibition (%) |

|---|---|---|---|

| This compound | 15.4 | 0.17 | 85% at 100 μM |

| Galantamine | Not specified | Not specified | Not specified |

Case Studies and Research Findings

A notable study highlighted the dual role of this compound as both a neuroprotective agent and an anti-inflammatory compound. The research emphasized its potential utility in multi-target approaches for treating neurodegenerative diseases like Alzheimer's, where multiple pathways are involved in disease progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.